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Compound of Interest

Compound Name:
2-Amino-5-iodo-4-methylpyridine-

3-carbonitrile

Cat. No.: B062289 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, serving as a

versatile template for the design of potent and selective inhibitors targeting a range of biological

entities. This guide provides a comparative analysis of the structure-activity relationships (SAR)

of substituted 2-aminopyridines against three distinct and therapeutically relevant targets:

Janus Kinase 2 (JAK2), Ubiquitin-Specific Peptidase 7 (USP7), and the malaria parasite

Plasmodium falciparum. The information presented herein, supported by experimental data

from peer-reviewed studies, aims to facilitate the rational design of next-generation 2-

aminopyridine-based therapeutics.

Comparative Analysis of Biological Activity
The inhibitory potential of substituted 2-aminopyridines is highly dependent on the nature and

position of substituents on the pyridine core and the 2-amino group. This section summarizes

the quantitative SAR data for distinct classes of 2-aminopyridine inhibitors.

2-Aminopyridine Derivatives as JAK2 Inhibitors
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a

critical role in cytokine-mediated signaling. Dysregulation of the JAK/STAT pathway is

implicated in various myeloproliferative neoplasms and inflammatory diseases, making JAK2 a

key therapeutic target.
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A series of 2-aminopyridine derivatives have been evaluated for their ability to inhibit JAK2. The

following table summarizes the SAR of key substitutions on the 2-aminopyridine scaffold.

Compound
ID

R1 R2
JAK2 IC50
(nM)[1]

JAK1 IC50
(nM)[1]

JAK3 IC50
(nM)[1]

Lead

Compound
H H >10000 >10000 >10000

16a H

3-pyrrolidin-1-

ylpropan-1-

one

102 1650 1280

16d H

3-(piperidin-

1-yl)propan-

1-one

85 1340 1150

16m-(R) H

(R)-3-(3-

hydroxypyrrol

idin-1-

yl)propan-1-

one

3 255 228

16m-(S) H

(S)-3-(3-

hydroxypyrrol

idin-1-

yl)propan-1-

one

28 1890 1560

17a 5-Cl

3-pyrrolidin-1-

ylpropan-1-

one

45 890 760

SAR Insights for JAK2 Inhibition:

The unsubstituted 2-aminopyridine core shows no significant inhibitory activity.

Introduction of a 3-(cyclic amine)propan-1-one moiety at the R2 position of the 2-amino

group is crucial for activity.
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The nature of the cyclic amine influences potency, with piperidine (16d) showing slightly

better activity than pyrrolidine (16a).

A hydroxyl group on the pyrrolidine ring significantly enhances potency, with the (R)-

enantiomer (16m-(R)) being approximately 9-fold more potent than the (S)-enantiomer (16m-

(S)), highlighting the stereospecificity of the interaction.[1]

Substitution on the pyridine ring, such as a 5-chloro group (17a), can be tolerated but does

not appear to improve potency over the most active compounds.

2-Aminopyridine Derivatives as USP7 Inhibitors
Ubiquitin-Specific Peptidase 7 (USP7) is a deubiquitinating enzyme that plays a critical role in

the p53-MDM2 tumor suppressor pathway. Inhibition of USP7 leads to the stabilization of p53,

making it an attractive target for cancer therapy.

Structural modifications of a lead 2-aminopyridine-based USP7 inhibitor, GNE-6640, have led

to the identification of several potent analogs. The SAR is summarized in the table below.

Compound ID R Group USP7 IC50 (µM)[2][3]

Lead (GNE-6640) 4-ethylphenyl 0.0045

7 4-methoxyphenyl 7.6

14 3,4-dimethoxyphenyl 17.0

21 4-(trifluoromethyl)phenyl 11.6

SAR Insights for USP7 Inhibition:

The nature of the aryl group attached to the 2-aminopyridine core significantly impacts

inhibitory activity.

Electron-donating groups, such as methoxy (7 and 14), and electron-withdrawing groups,

like trifluoromethyl (21), are tolerated, though they result in a decrease in potency compared

to the lead compound.[2][3]
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The presented data suggests that further optimization of the aryl substituent is necessary to

achieve potency comparable to the lead compound.

3,5-Diaryl-2-aminopyridines as Antimalarial Agents
The emergence of drug-resistant strains of Plasmodium falciparum necessitates the discovery

of novel antimalarial agents. 3,5-diaryl-2-aminopyridines have been identified as a promising

class of compounds with potent antiplasmodial activity.

Compound ID Ar1 Ar2
K1 IC50 (nM)
[4][5]

NF54 IC50
(nM)[4][5]

Lead Compound 4-chlorophenyl 4-methoxyphenyl 50 45

15 4-chlorophenyl

4-

(trifluoromethoxy

)phenyl

25 28

21 4-fluorophenyl 4-methoxyphenyl 35 32

28 4-chlorophenyl 3-methoxyphenyl 89 75

SAR Insights for Antimalarial Activity:

The nature of the aryl substituents at the 3 and 5 positions of the pyridine ring is a key

determinant of antimalarial activity.

A 4-chlorophenyl group at the Ar1 position is generally favorable for potency.

At the Ar2 position, a 4-(trifluoromethoxy)phenyl group (15) enhances activity compared to a

4-methoxyphenyl group (Lead Compound).[4][5]

Moving the methoxy group from the para (Lead Compound) to the meta position (28) on the

Ar2 ring leads to a decrease in potency.[4][5]

Substitution of the 4-chlorophenyl at Ar1 with a 4-fluorophenyl group (21) is well-tolerated.

Experimental Protocols
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Detailed methodologies for the key biological assays are provided below to ensure

reproducibility and facilitate comparative evaluation.

In Vitro JAK2 Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of JAK2.

Materials:

Recombinant human JAK2 enzyme

Peptide substrate (e.g., a STAT5-derived peptide)

ATP

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01%

Tween-20)

Test compounds dissolved in DMSO

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

384-well white plates

Plate reader capable of measuring luminescence

Procedure:

Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration

should not exceed 1%.

Add the diluted compounds to the wells of a 384-well plate.

Add the JAK2 enzyme to the wells and incubate for 10-15 minutes at room temperature.

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP (at its Km

concentration).

Incubate the plate at 30°C for 60 minutes.
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Stop the reaction and detect the amount of ATP remaining by adding the Kinase-Glo®

reagent according to the manufacturer's instructions.

Measure the luminescence signal using a plate reader.

The IC50 values are calculated by plotting the percent inhibition against the logarithm of the

compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro USP7 Deubiquitinase Activity Assay
This assay measures the inhibition of USP7's deubiquitinating activity using a fluorogenic

substrate.

Materials:

Recombinant human USP7 enzyme

Ubiquitin-AMC (Ubiquitin-7-amido-4-methylcoumarin) substrate

Assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, 50 mM NaCl, 5 mM DTT)

Test compounds dissolved in DMSO

Black 384-well plates

Fluorescence plate reader

Procedure:

Prepare serial dilutions of the test compounds in assay buffer.

Add the diluted compounds to the wells of a black 384-well plate.

Add the USP7 enzyme to the wells and pre-incubate for 15-30 minutes at room temperature.

Initiate the reaction by adding the Ubiquitin-AMC substrate.

Immediately measure the fluorescence intensity (Excitation: ~350 nm, Emission: ~460 nm)

kinetically over a period of 30-60 minutes at 37°C.
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The rate of reaction is determined from the linear phase of the fluorescence increase.

IC50 values are determined by plotting the reaction rates against the inhibitor concentrations

and fitting the data to a four-parameter logistic equation.

In Vitro Antiplasmodial Activity Assay (P. falciparum)
This assay assesses the ability of compounds to inhibit the growth of P. falciparum in human

erythrocytes.

Materials:

Chloroquine-sensitive (e.g., NF54) and/or chloroquine-resistant (e.g., K1) strains of P.

falciparum

Human red blood cells (O+)

Complete culture medium (RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and

gentamicin)

SYBR Green I nucleic acid stain

Lysis buffer (20 mM Tris-HCl, pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

Test compounds dissolved in DMSO

96-well black, clear-bottom plates

Fluorescence plate reader

Procedure:

Maintain asynchronous cultures of P. falciparum in human red blood cells in complete culture

medium.

Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate.

Add the parasitized red blood cell suspension (typically 1% parasitemia, 2% hematocrit) to

each well.
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Incubate the plates for 72 hours in a humidified, gassed (5% CO2, 5% O2, 90% N2)

incubator at 37°C.

After incubation, add SYBR Green I in lysis buffer to each well and incubate in the dark at

room temperature for 1 hour.

Measure the fluorescence intensity using a fluorescence plate reader (Excitation: ~485 nm,

Emission: ~530 nm).

IC50 values are calculated by fitting the fluorescence data to a sigmoidal dose-response

curve.

Visualizing Molecular Pathways and Experimental
Workflows
To provide a clearer understanding of the biological context and the research process, the

following diagrams illustrate key signaling pathways and experimental workflows.
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Caption: A generalized workflow for a structure-activity relationship (SAR) study.
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Caption: The JAK/STAT signaling pathway and the point of inhibition by 2-aminopyridine

derivatives.
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Caption: The p53-MDM2 pathway and the role of USP7 inhibition by 2-aminopyridine

derivatives.
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Caption: Logical relationship between chemical modifications and their impact in SAR studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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